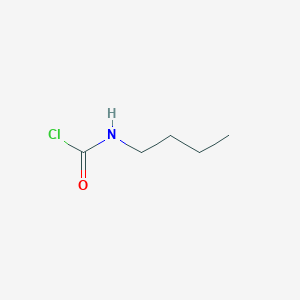

N-butylcarbamoyl chloride

Description

Historical Context and Evolution of Research on Carbamoyl (B1232498) Chlorides

The study of carbamoyl chlorides dates back to the late 19th century, with initial investigations focusing on their synthesis and fundamental reactivity. These compounds were recognized as derivatives of carbamic acid, and early work established their preparation from the reaction of amines with phosgene (B1210022). chemguide.co.uk The general synthesis involves the reaction of a primary or secondary amine with phosgene, leading to the formation of the corresponding carbamoyl chloride and the hydrochloride salt of the amine. chemguide.co.uk An alternative route involves the addition of hydrogen chloride to isocyanates. chemguide.co.uk

Initially, research on carbamoyl chlorides was foundational, exploring their reactions with various nucleophiles. For instance, their hydrolysis to form carbamic acids and their reaction with alcohols to yield carbamates were among the early studied transformations. chemguide.co.uk Over time, the understanding of their reactivity grew, and so did their application in more complex organic syntheses. The development of milder and more selective methods for their preparation, avoiding the use of highly toxic phosgene where possible, has also been an area of focus. For instance, the use of bis(trichloromethyl) carbonate (triphosgene) as a solid, safer alternative to phosgene has been developed for the synthesis of carbamoyl chlorides.

Significance of N-butylcarbamoyl Chloride as a Synthetic Intermediate and Reagent

This compound is a valuable building block in organic synthesis, primarily utilized for the introduction of the N-butylcarbamoyl group. This moiety is present in a range of biologically active molecules, including pharmaceuticals and agrochemicals. The reactivity of the acyl chloride group makes it susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles, leading to the formation of carbamates, ureas, and other derivatives, respectively.

A notable application of carbamoyl chlorides, and by extension this compound, is in the synthesis of pesticides. For example, N-substituted-thio N-alkyl carbamoyl chlorides have been patented as intermediates in the production of pesticides. google.com The general structure of many commercial insecticides, such as the anthranilic diamide (B1670390) class, involves amide linkages that can be formed using reagents like this compound. mdpi.com

In the pharmaceutical industry, the carbamate (B1207046) and urea (B33335) functionalities are common pharmacophores. The synthesis of the anti-Alzheimer's drug, Rivastigmine, involves the formation of a carbamate linkage, a reaction for which N-substituted carbamoyl chlorides are suitable reagents. researchgate.net The ability of this compound to readily react with hydroxyl and amino groups makes it a key intermediate for constructing these important functional groups in drug candidates.

The general reactions of this compound with nucleophiles are well-established. With alcohols, it forms N-butylcarbamates, and with amines, it yields N-butylureas. libretexts.orglibretexts.org These reactions are typically rapid and efficient, often proceeding at room temperature. blogspot.com

Scope and Research Objectives within Contemporary Organic Chemistry

Current research involving this compound and other carbamoyl chlorides is focused on expanding their synthetic utility and developing novel applications. A significant area of investigation is their use in transition-metal-catalyzed cross-coupling reactions. drugfuture.com These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of complex molecular architectures containing the amide functionality. drugfuture.com

Modern research also aims to develop more environmentally benign and efficient synthetic methods utilizing carbamoyl chlorides. This includes the exploration of new catalysts and reaction conditions that minimize waste and improve yields. The development of one-pot procedures where this compound is generated in situ and used directly in a subsequent reaction is an example of this trend, streamlining synthetic processes and reducing the handling of this reactive intermediate.

Furthermore, the exploration of this compound in the synthesis of novel materials and functional polymers is an emerging area of interest. The introduction of the N-butylcarbamoyl group can impart specific properties to polymers, such as altered solubility, thermal stability, and hydrogen bonding capabilities.

Structure

3D Structure

Properties

IUPAC Name |

N-butylcarbamoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO/c1-2-3-4-7-5(6)8/h2-4H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMTZADTMCGSBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60558012 | |

| Record name | Butylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41891-17-2 | |

| Record name | Butylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of N Butylcarbamoyl Chloride

Electrophilic Behavior of the N-butylcarbamoyl Moiety

The N-butylcarbamoyl moiety in N-butylcarbamoyl chloride possesses a highly electrophilic carbonyl carbon. This electrophilicity is a consequence of the inductive effects of the adjacent nitrogen and chlorine atoms, which withdraw electron density from the carbonyl group. libretexts.org The chlorine atom, being a good leaving group, further enhances the reactivity of the carbonyl carbon towards nucleophilic attack. libretexts.org This inherent reactivity makes this compound a versatile reagent in organic synthesis. enamine.net

The electrophilicity of carbamoyl (B1232498) chlorides can be influenced by the nature of the substituents on the nitrogen atom. In the case of this compound, the butyl group has a modest electron-donating effect, which slightly tempers the electrophilicity of the carbonyl carbon compared to unsubstituted carbamoyl chloride. However, the compound remains a potent electrophile capable of reacting with a wide array of nucleophiles. nih.gov

Nucleophilic Additions and Substitutions with this compound

The electrophilic carbonyl carbon of this compound is the primary site for nucleophilic attack, leading to addition and substitution reactions. These reactions are fundamental to the synthetic utility of this compound.

Reactions with Amines and Alcohols

This compound readily reacts with primary and secondary amines in what is known as a nucleophilic acyl substitution reaction. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism. libretexts.orgchemguide.co.uk Initially, the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the carbamoyl chloride. libretexts.org This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group. libretexts.orgchemguide.co.uk A final deprotonation step, often facilitated by another amine molecule, yields the corresponding N,N'-disubstituted urea (B33335) and an ammonium (B1175870) chloride salt. libretexts.org

Similarly, alcohols react with this compound to form carbamates. This reaction also follows a nucleophilic acyl substitution pathway. chemguide.co.uklibretexts.org The oxygen atom of the alcohol acts as the nucleophile, attacking the carbonyl carbon. chemguide.co.uklibretexts.org The subsequent elimination of the chloride ion and deprotonation of the oxonium ion intermediate affords the carbamate (B1207046) product and hydrogen chloride. chemguide.co.uklibretexts.org These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride produced.

Carbamoylation Reactions

Carbamoylation is a significant reaction involving this compound, where the N-butylcarbamoyl group is transferred to a substrate. This process is crucial in various chemical and biological contexts. For instance, in biological systems, reactive isocyanates generated from certain compounds can carbamoylate proteins and enzymes. researchgate.netnih.gov While this compound itself is a direct carbamoylating agent, the study of related compounds provides insight into the broader mechanism. For example, the metabolic activation of some drugs can lead to the formation of reactive intermediates like n-butyl isocyanate, which then carbamoylates biological macromolecules such as glutathione (B108866). acs.org

The mechanism of carbamoylation by this compound involves the nucleophilic attack of a suitable functional group (e.g., an amino or hydroxyl group) on the carbonyl carbon of the carbamoyl chloride, leading to the formation of a stable carbamoyl derivative. This reaction is fundamental to the synthesis of various compounds, including pesticides and pharmaceuticals. tandfonline.com

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

The rates of reactions involving this compound are influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. Generally, more nucleophilic species will react faster. The kinetics of similar acyl chloride reactions, such as the hydrolysis of benzoyl chloride, have been studied in detail and often exhibit second-order kinetics, being first order in both the acyl chloride and the nucleophile. uomustansiriyah.edu.iqnih.gov

Thermodynamic data for reactions of acyl chlorides, while not extensively available specifically for this compound, can be inferred from related systems. The hydrolysis of acyl chlorides, for instance, is typically an exothermic process. researchgate.net The Gibbs free energy of these reactions is generally negative, indicating that the formation of products is thermodynamically favorable. dartmouth.edu The introduction of a vacuum can influence the thermodynamics of related chloride compounds by lowering their gasification and decomposition temperatures. mdpi.com

Below is a table summarizing the expected kinetic and thermodynamic characteristics of this compound reactions based on analogous systems.

| Reaction Type | Expected Kinetics | Key Thermodynamic Features |

| Reaction with Amines | Second-order | Exothermic, Favorable Gibbs Free Energy |

| Reaction with Alcohols | Second-order | Exothermic, Favorable Gibbs Free Energy |

| Hydrolysis | Second-order | Exothermic, Favorable Gibbs Free Energy |

Role of N-butylcarbamoyl Intermediates in Complex Reaction Pathways

N-butylcarbamoyl intermediates play a significant role in various complex reaction sequences. For example, in the degradation of the fungicide benomyl, which contains a butylcarbamoyl group, an intramolecular catalysis leads to the formation of butyl isocyanate as a reactive intermediate. lookchem.com This isocyanate then reacts further, demonstrating how a carbamoyl-containing molecule can be a precursor to other reactive species. lookchem.com

In another instance, the metabolism of the drug tolbutamide (B1681337) results in the formation of S-(n-butylcarbamoyl)glutathione, a reactive metabolite that can inhibit enzymes like glutathione reductase. acs.org This highlights the importance of understanding the formation and reactivity of N-butylcarbamoyl intermediates in biological systems. The generation of such reactive intermediates can be a key step in the mechanism of action or toxicity of certain compounds. researchgate.net

The study of these intermediates is crucial for elucidating reaction mechanisms and for designing new molecules with specific biological activities or chemical properties. For example, understanding how the N-butylcarbamoyl group is processed in a biological system can inform the design of safer drugs.

Applications of N Butylcarbamoyl Chloride in Advanced Organic Synthesis

Construction of N-butylcarbamate Derivatives

N-butylcarbamoyl chloride serves as a direct and efficient precursor for the synthesis of N-butylcarbamate derivatives. The fundamental reaction involves the nucleophilic attack of an alcohol or phenol (B47542) on the electrophilic carbonyl carbon of this compound. This reaction, typically carried out in the presence of a non-nucleophilic base to scavenge the hydrogen chloride byproduct, proceeds readily to afford the corresponding N-butylcarbamate.

The general transformation can be represented as follows:

R-OH + Cl-C(=O)NH(CH₂)₃CH₃ → R-O-C(=O)NH(CH₂)₃CH₃ + HCl

Where 'R' represents an alkyl or aryl group.

The reaction conditions are generally mild, and the versatility of this method allows for the synthesis of a wide range of N-butylcarbamates by simply varying the alcohol or phenol starting material. These carbamate (B1207046) derivatives are valuable in various fields, including pharmaceuticals and materials science.

A notable example of a commercially significant carbamate is Iodopropynyl Butylcarbamate (IPBC), a widely used preservative. nih.gov While the industrial synthesis of IPBC often starts from butyl isocyanate and propargyl alcohol, the underlying carbamate linkage is the same as that formed from this compound and an alcohol. nih.gov

Table 1: Examples of N-butylcarbamate Synthesis

| Alcohol/Phenol Reactant | Product |

| Ethanol (B145695) | Ethyl N-butylcarbamate |

| Phenol | Phenyl N-butylcarbamate |

| Propargyl alcohol | Prop-2-yn-1-yl N-butylcarbamate |

Formation of N-butylurea Compounds

Analogous to carbamate synthesis, this compound is a key reagent for the preparation of N-butylurea compounds. The reaction involves the nucleophilic addition of a primary or secondary amine to the carbonyl group of this compound. This addition-elimination sequence results in the formation of a new carbon-nitrogen bond, yielding the corresponding substituted urea (B33335).

The general reaction is as follows:

R¹R²NH + Cl-C(=O)NH(CH₂)₃CH₃ → R¹R²N-C(=O)NH(CH₂)₃CH₃ + HCl

Where R¹ and R² can be hydrogen, alkyl, or aryl groups.

The reaction is typically performed in the presence of a base to neutralize the liberated hydrogen chloride. This method provides a straightforward route to a diverse library of N-butylurea derivatives, which are important scaffolds in medicinal chemistry and agrochemicals. For instance, the reaction of this compound with aniline (B41778) would yield N-phenyl-N'-butylurea.

Table 2: Synthesis of N-butylurea Derivatives

| Amine Reactant | Product |

| Ammonia | N-butylurea |

| Aniline | N-phenyl-N'-butylurea |

| Diethylamine | 1,1-diethyl-3-butylurea |

Utilization in Heterocyclic Synthesis Research

The reactivity of this compound makes it a valuable building block in the synthesis of heterocyclic compounds. Its ability to introduce a carbamoyl (B1232498) functional group can be strategically employed in cyclization reactions to form various nitrogen-containing ring systems.

While direct literature on the use of this compound for the synthesis of 3-Carbamoylquinoxalin-2(1H)-one derivatives is not prevalent, a plausible synthetic route can be postulated based on established quinoxalinone synthesis methodologies. chimia.ch Quinoxalin-2(1H)-ones are often prepared by the condensation of o-phenylenediamines with α-keto esters or related dicarbonyl compounds. chimia.ch

A potential strategy for incorporating the N-butylcarbamoyl group at the 3-position would involve the reaction of a suitably functionalized precursor, such as 2-aminoquinoxaline-3-carboxamide, with this compound. The primary amino group of the carboxamide could potentially react with the carbamoyl chloride, although careful control of reaction conditions would be necessary to ensure selectivity.

A more likely approach would be the cyclization of an N-acylated o-phenylenediamine (B120857) derivative. For instance, reacting an o-phenylenediamine with a reagent that introduces a three-carbon unit bearing the N-butylcarbamoyl group, followed by cyclization, could lead to the desired quinoxalinone.

Role in Multi-component Reactions and Tandem Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are powerful tools in modern organic synthesis. mdpi.com Tandem reactions, also known as cascade reactions, involve a sequence of two or more bond-forming transformations that occur consecutively in a single pot. mdpi.com

This compound possesses the potential to participate in such reactions. Its electrophilic nature allows it to act as a trapping agent for nucleophilic intermediates generated in situ during a multi-component or tandem sequence. For example, in a reaction involving the formation of a nucleophilic species, this compound could be introduced to cap this intermediate, thereby introducing the N-butylcarbamoyl moiety into the final product.

An illustrative, albeit hypothetical, tandem process could involve an initial reaction that generates an amine, which then intramolecularly or intermolecularly reacts with this compound present in the reaction mixture to form a urea derivative in a one-pot fashion.

Precursor to Complex Molecular Architectures and Ligands

The ability of this compound to readily form amide-like linkages makes it a useful reagent for the construction of more complex molecules, including sophisticated ligands for coordination chemistry. By reacting with molecules containing multiple amine or alcohol functional groups, intricate structures with defined spatial arrangements can be assembled.

The synthesis of N,N'-bis(n-butylcarbamoyl)pyridine-2,6-dicarboxamide serves as an excellent example of using this compound to build a complex ligand. The core of this molecule is the pyridine-2,6-dicarboxamide unit. A plausible synthetic route would involve a two-step process.

First, pyridine-2,6-dicarboxylic acid would be converted to its more reactive derivative, pyridine-2,6-dicarbonyl dichloride, typically using a chlorinating agent like thionyl chloride or oxalyl chloride. chemicalbook.com Subsequently, this diacid chloride would be reacted with two equivalents of a nucleophile that can then be converted to the N-butylcarbamoyl group.

A more direct, though potentially less controlled, approach would be the reaction of pyridine-2,6-dicarboxamide with two equivalents of this compound in the presence of a suitable base. The amide N-H protons of pyridine-2,6-dicarboxamide are acidic enough to be deprotonated by a strong base, and the resulting anion could then react with this compound.

Table 3: Plausible Synthetic Route for a Complex Ligand

| Step | Reactants | Product |

| 1 | Pyridine-2,6-dicarboxylic acid, Thionyl chloride | Pyridine-2,6-dicarbonyl dichloride |

| 2 | Pyridine-2,6-dicarbonyl dichloride, Ammonia | Pyridine-2,6-dicarboxamide |

| 3 | Pyridine-2,6-dicarboxamide, this compound, Base | N,N'-bis(n-butylcarbamoyl)pyridine-2,6-dicarboxamide |

This resulting molecule, with its multiple coordination sites (the pyridine (B92270) nitrogen and the carbonyl oxygens of the dicarboxamide and the carbamoyl groups), would be an attractive candidate as a ligand for various metal ions, with potential applications in catalysis and materials science.

Introduction of N-butylcarbamoyl Groups into Natural Product Analogues

The incorporation of N-butylcarbamoyl functionalities into natural product analogues represents a strategic approach to modify their biological activities and physicochemical properties. This structural alteration can influence factors such as lipophilicity, hydrogen bonding capacity, and metabolic stability, potentially leading to enhanced potency, selectivity, or improved pharmacokinetic profiles. The reaction to introduce this group typically involves the use of this compound as a reagent that readily reacts with nucleophilic groups, such as hydroxyl or amino moieties, present on the natural product scaffold.

A notable example of a similar transformation involves the synthesis of carbamate derivatives of resveratrol (B1683913), a naturally occurring stilbenoid. While this specific study utilized dimethylcarbamoyl chloride, the synthetic methodology is directly analogous to the use of this compound. In this research, resveratrol analogues were used as starting materials to generate a series of carbamates. The reaction was conducted in dichloroethane, with triethylamine (B128534) serving as a base and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction. The mixture was heated to 60 °C to afford the desired carbamate products. mdpi.com

This synthetic strategy highlights a versatile method for functionalizing natural product scaffolds. The N-butylcarbamoyl group, by virtue of its chemical structure, can engage in specific interactions with biological targets. The butyl group can participate in hydrophobic interactions within protein binding pockets, while the carbamoyl moiety can act as a hydrogen bond donor and acceptor. These interactions can be crucial for modulating the biological activity of the parent natural product.

The findings from studies on analogous carbamates, such as the resveratrol derivatives, demonstrate the potential of this chemical modification. For instance, certain resveratrol-based carbamates have shown selective inhibitory activity against butyrylcholinesterase (BChE), an enzyme implicated in neurological disorders. mdpi.com This suggests that the introduction of a carbamoyl group can direct the biological activity of a natural product towards a specific molecular target.

The table below summarizes the key aspects of a representative synthetic approach for introducing a carbamoyl group into a natural product analogue, which is applicable for this compound.

Interactive Data Table: Synthesis of Carbamate Derivatives of Resveratrol Analogues

| Parameter | Details | Reference |

| Starting Material | Resveratrol Analogues | mdpi.com |

| Reagent | Dimethylcarbamoyl Chloride (analogous to this compound) | mdpi.com |

| Solvent | Dichloroethane (DCE) | mdpi.com |

| Base | Triethylamine (TEA) | mdpi.com |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | mdpi.com |

| Reaction Temperature | 60 °C | mdpi.com |

| Key Finding | Resulting carbamates showed selective inhibitory activity against butyrylcholinesterase (BChE). | mdpi.com |

This synthetic methodology provides a robust framework for the generation of novel natural product analogues bearing the N-butylcarbamoyl group, enabling the exploration of their therapeutic potential in various disease contexts.

Theoretical and Computational Chemistry Studies on N Butylcarbamoyl Chloride

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of N-butylcarbamoyl chloride, which in turn dictate its reactivity. Methods such as Density Functional Theory (DFT) are employed to model the molecule's electronic structure with high accuracy. researchgate.netrsc.org

Table 1: Calculated Electronic Properties of this compound (Illustrative)

This table presents hypothetical data typical of a DFT calculation at the B3LYP/6-31G(d) level of theory.

| Property | Value | Description |

| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -0.2 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 8.3 eV | Indicates the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |

| Partial Charge on Carbonyl Carbon | +0.75 e | Indicates a significant electrophilic character at this position. |

| Partial Charge on Chlorine | -0.45 e | Shows the electronegativity of the chlorine atom, making it a good leaving group. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. rsc.orgscielo.br This allows for the detailed elucidation of reaction mechanisms, including the identification of intermediates and, crucially, the characterization of transition states. By calculating the energy of these transition states, chemists can determine the activation energy (energy barrier) for a given reaction pathway, which is a key determinant of the reaction rate. scielo.br

For example, the reaction of this compound with a nucleophile, such as an amine or alcohol, can be modeled to understand the step-by-step process of N-C bond formation and chloride elimination. scielo.br Computational studies can compare different possible pathways, such as a concerted mechanism versus a stepwise mechanism involving a tetrahedral intermediate. researchgate.net These models can also explore the influence of solvents and catalysts on the reaction barriers, providing insights that are valuable for reaction optimization.

Table 2: Hypothetical Calculated Activation Energies for the Reaction of this compound with Aniline (B41778)

This table illustrates how computational models can compare different proposed reaction mechanisms.

| Reaction Pathway | Transition State (TS) | Calculated Activation Energy (kcal/mol) | Mechanistic Implication |

| Stepwise (Path A) | Formation of Tetrahedral Intermediate (TS1) | 15.2 | The initial nucleophilic attack is the rate-determining step. |

| Chloride Elimination (TS2) | 5.8 | The collapse of the intermediate is rapid. | |

| Concerted (Path B) | Single Transition State (TS_concerted) | 21.5 | This pathway is kinetically less favorable than the stepwise mechanism. |

Molecular Dynamics Simulations of N-butylcarbamoyl Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. mdpi.com For this compound, MD simulations can provide insights into its intermolecular interactions with other molecules, including solvents, reactants, or biological macromolecules. unimi.itresearchgate.netresearchgate.net

These simulations model the motions of atoms over time by solving Newton's equations of motion, governed by a force field that describes the potential energy of the system. mdpi.comtudelft.nl This allows for the exploration of conformational flexibility, solvation effects, and the formation of non-covalent interactions such as hydrogen bonds and van der Waals forces. nih.govlibretexts.org For instance, an MD simulation could model how this compound behaves in different solvents, revealing information about its solubility and the structure of its solvation shell, which can significantly influence its reactivity. nih.govnih.gov In the context of biochemistry, MD simulations can be used to study the binding of molecules containing the butylcarbamoyl moiety to protein active sites. mdpi.comresearchgate.net

Table 3: Typical Setup and Outputs of a Molecular Dynamics Simulation for this compound in a Water Box

| Parameter / Output | Description | Example Value / Finding |

| Force Field | A set of parameters to calculate the potential energy of the system. | CHARMM36, OPLS-AA |

| Solvent Model | The model used to represent water molecules. | TIP3P, TIP4P nih.gov |

| Simulation Time | The duration of the simulation. | 50-100 ns mdpi.com |

| Ensemble | The statistical mechanical ensemble used (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | A sharp peak in the g(r) between the carbonyl oxygen and water hydrogens indicates strong hydrogen bonding. |

| Binding Energy | The energy released upon the association of the molecule with another entity. | Calculation of interaction energy with surrounding solvent molecules. nih.gov |

Structure-Reactivity Relationship Predictions via Computational Tools

Computational tools are widely used to establish quantitative structure-reactivity relationships (QSRR), which correlate the chemical structure of a series of compounds with their measured reactivity. wikipedia.orgnih.govrsc.org For a series of related carbamoyl (B1232498) chlorides, these models can predict reactivity based on calculated molecular descriptors.

The process involves calculating a variety of descriptors for each molecule, which can be electronic (e.g., atomic charges, orbital energies), steric (e.g., molecular volume), or topological. These descriptors are then used as independent variables in a statistical model, often multiple linear regression (MLR), to predict a dependent variable, such as a reaction rate constant. nih.govmdpi.com For this compound and its analogues, a QSRR model could predict how changes in the alkyl chain length or substitution pattern would affect its rate of reaction with a standard nucleophile. researchgate.net Such models provide a quantitative framework for understanding how structural modifications influence reactivity. nih.gov

Table 4: Illustrative QSRR Model for Predicting the Reactivity of Carbamoyl Chlorides

| Model Component | Description |

| Dependent Variable | Logarithm of the reaction rate constant (log k) with a standard nucleophile. |

| Independent Variables (Descriptors) | LUMO Energy, Partial Charge on Carbonyl Carbon (qC=O), Steric Parameter (Es). |

| Model Equation | log k = 2.1 - 0.8 * (LUMO Energy) + 1.5 * (qC=O) - 0.3 * (Es) |

| Correlation Coefficient (R²) | 0.92 (Indicates a good fit of the model to the data) |

| Cross-Validation (Q²) | 0.85 (Indicates good predictive power of the model) |

Development of Predictive Models for Synthetic Outcomes

Recent advances in machine learning and artificial intelligence have led to the development of sophisticated models that can predict the outcomes of chemical reactions. semanticscholar.orgmit.eduarxiv.org These models are typically trained on vast datasets of known reactions extracted from chemical literature and patents. beilstein-journals.orgchemrxiv.org

For a given reaction involving this compound as a reactant, along with other reagents and solvents, a predictive model could forecast the most likely major product. rsc.org These tools go beyond simple reactivity prediction by learning complex patterns of chemical transformations. arxiv.org Some models can suggest optimal reaction conditions (catalysts, solvents, temperature) by analyzing similar transformations in the training data. beilstein-journals.org The development of such predictive tools aims to accelerate chemical synthesis by reducing the need for extensive experimental screening and providing chemists with reliable in silico predictions of reaction outcomes. iastate.edu

Table 5: Example of a Predictive Model for a Synthetic Reaction

| Input to Model | Predicted Output |

| Reactant 1: this compound | Major Product: N-butyl-N-phenylurea |

| Reactant 2: Aniline | Predicted Yield: 85% |

| Solvent: Dichloromethane | Confidence Score: 91% |

| Reagent: Triethylamine (B128534) |

Industrial and Process Chemistry Research Aspects of N Butylcarbamoyl Chloride

Process Intensification and Continuous Flow Chemistry in N-butylcarbamoyl Chloride Synthesis

Process intensification aims to develop smaller, cleaner, safer, and more energy-efficient chemical processes. segovia-hernandez.com In the context of this compound synthesis, a primary application of this philosophy is the shift from traditional batch reactors to continuous flow chemistry. Flow chemistry involves pumping reactants through a network of tubes or microreactors, offering significant advantages in safety, efficiency, and scalability. mit.edunih.gov

Continuous flow systems provide superior control over reaction parameters, particularly for reactions that are highly exothermic or involve hazardous reagents, which is characteristic of carbamoyl (B1232498) chloride synthesis. The high surface-area-to-volume ratio in flow reactors allows for rapid heat exchange, mitigating the risks of thermal runaways. mt.com This enhanced safety is crucial when handling materials like phosgene (B1210022) or its derivatives and amines. Furthermore, the small reactor volumes at any given time minimize the potential impact of any process upset. nih.gov

Research in this area focuses on designing and implementing modular continuous-flow apparatus from readily available components, which provides a flexible and cost-effective alternative to purchasing expensive, dedicated platforms. mit.edunih.gov The adoption of flow chemistry can lead to higher yields and purity by enabling precise control over residence time, temperature, and stoichiometry. For instance, multi-step transformations can be integrated into a single, automated sequence, reducing manual handling and processing time. beilstein-journals.orgnih.gov The development of such systems for this compound would streamline its production, enhance reproducibility, and allow for safer on-demand manufacturing. beilstein-journals.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for this compound Production

| Feature | Traditional Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous materials and potential for thermal runaway. | Enhanced safety due to small reactor volumes, superior heat and mass transfer, and better containment. nih.gov |

| Process Control | Difficult to precisely control temperature and mixing, leading to potential side reactions. | Precise control over temperature, pressure, residence time, and stoichiometry, leading to higher selectivity. mit.edu |

| Scalability | Scaling up can be complex and may require significant reactor redesign. | Easily scalable by running the system for longer durations or by parallelizing multiple reactor lines ("scaling out"). nih.gov |

| Efficiency | Often lower space-time yield; may require significant downtime between batches. | Higher space-time yield and potential for automated, continuous operation, increasing overall productivity. nih.govmdpi.com |

| Footprint | Requires large, dedicated reactor vessels and significant plant space. | More compact equipment, leading to a smaller manufacturing footprint. canterbury.ac.nz |

Optimization of Reaction Conditions for Industrial Scale-up Research

Optimizing reaction conditions is a critical step in transitioning a chemical synthesis from the laboratory to an industrial scale. For this compound, research focuses on maximizing yield and purity while ensuring the process is robust, reproducible, and cost-effective. nih.gov Modern approaches often utilize Design of Experiments (DoE) methodologies to systematically investigate the effects of multiple variables simultaneously. nih.gov

Key parameters for optimization in this compound synthesis include temperature, pressure, the molar ratio of reactants (e.g., n-butylamine to a phosgene source), catalyst loading, and solvent type. By systematically varying these factors, researchers can identify an optimal "design space" where the process consistently meets quality and yield targets. mt.com For example, a study might explore a range of temperatures to find a balance between reaction rate and the formation of degradation by-products. Similarly, optimizing the addition rate of one reactant to another can prevent localized concentration spikes that lead to unwanted side reactions. mt.com

The goal of this research is to develop a scalable process with well-understood limits. mt.com Reinforcement learning and other algorithm-based optimization models are emerging as powerful tools to efficiently discover the most generally applicable reaction conditions, reducing the number of experiments needed compared to traditional methods. nih.gov This allows process chemists to more quickly identify conditions that are not only high-yielding but also tolerant to the minor fluctuations inherent in an industrial manufacturing environment. nih.govnih.gov

Table 2: Illustrative Design of Experiments (DoE) for this compound Synthesis Optimization

| Factor | Level 1 | Level 2 | Level 3 | Response Variable |

|---|---|---|---|---|

| Temperature (°C) | 0 | 10 | 20 | Yield (%) |

| Reactant Molar Ratio (Amine:Phosgene Source) | 1.0:1.0 | 1.1:1.0 | 1.2:1.0 | Purity (%) |

| Residence Time (min) | 5 | 10 | 15 | By-product Formation (%) |

| Catalyst Loading (mol%) | 0.1 | 0.5 | 1.0 | Space-Time Yield (g/L·h) |

Catalyst Development for Efficient Carbamoylation Processes

Catalysis plays a pivotal role in modern chemical manufacturing by enabling reactions to proceed under milder conditions, increasing reaction rates, and improving selectivity towards the desired product. In the synthesis of this compound and other carbamates, catalyst development is an active area of research aimed at moving away from stoichiometric reagents towards more efficient, catalytic processes.

Research efforts are directed towards several classes of catalysts. Lewis acids, such as tin(IV) chloride (SnCl4), have been shown to be effective in promoting N-acylation reactions, a key step in related syntheses. researchgate.net The development of more environmentally benign and recoverable Lewis acid catalysts is a key objective. Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), are particularly attractive for industrial processes. They can be easily separated from the product mixture by filtration, simplifying purification and allowing for catalyst recycling, which reduces costs and waste.

Organocatalysis, which uses small organic molecules to accelerate reactions, is another promising frontier. For example, N-methylimidazole (NMI) has been shown to accelerate the synthesis of carbamates via the Lossen rearrangement. organic-chemistry.org Research into novel organocatalysts for the direct carbamoylation of amines could lead to metal-free synthetic routes, avoiding potential metal contamination in the final product. The goal is to discover catalysts that are highly active, selective, and robust under industrial conditions, ultimately leading to more sustainable and economical carbamoylation technology. aaqr.orgmdpi.com

Solvent Selection and Green Solvents in Industrial Research

The selection of a solvent is a multi-parameter optimization problem, balancing solubility of reactants and products, compatibility with reaction conditions, and environmental, health, and safety (EHS) profiles. researchgate.net Green chemistry research focuses on identifying and validating replacement solvents that are derived from renewable resources (bio-based), have lower toxicity, are non-flammable, and are readily biodegradable. orientjchem.org

Potential green solvents applicable to carbamoyl chloride synthesis include 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from biomass, and cyclopentyl methyl ether (CPME), which offers advantages like a high boiling point and stability against peroxide formation. nih.gov Ionic liquids and deep eutectic solvents are also being explored for their unique solvating properties and low volatility, although their cost and lifecycle impact require careful consideration. orientjchem.org Research involves creating solvent selection guides that rank options based on a wide range of criteria, allowing process chemists to make informed decisions that improve the sustainability of the manufacturing process without compromising performance. whiterose.ac.uk

Table 3: Comparison of Traditional vs. Potential Green Solvents for this compound Synthesis

| Solvent | Class | Key Considerations | Green Chemistry Perspective |

|---|---|---|---|

| Dichloromethane | Chlorinated Hydrocarbon | Excellent solvent for many reactions, but is a suspected carcinogen and environmentally persistent. nih.gov | Undesirable; high environmental and health impact. |

| Diethyl Ether | Ether | Highly volatile and flammable; prone to forming explosive peroxides. nih.gov | Undesirable; significant safety hazards. |

| Toluene | Aromatic Hydrocarbon | Effective but toxic and derived from petrochemicals. | Usable but with significant drawbacks; seek replacement. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based Ether | Derived from renewable sources like corn cobs; broader temperature range than THF. acs.org | Recommended; favorable EHS profile and renewable origin. |

| Cyclopentyl Methyl Ether (CPME) | Ether | Low peroxide formation, high boiling point, and hydrophobic nature simplifies workup. | Recommended; improved safety and process characteristics. |

| Dimethyl Carbonate (DMC) | Carbonate | Low toxicity, biodegradable, and can also act as a reagent. | Recommended; favorable EHS profile. |

Research on By-product Management and Purification Technologies

The purity of this compound is critical for its use in subsequent manufacturing steps, such as in the synthesis of pharmaceuticals or agrochemicals. The formation of by-products during its synthesis is a key challenge that necessitates robust management and purification strategies. Common impurities may arise from side reactions, such as the formation of ureas from the reaction of the carbamoyl chloride with excess n-butylamine, or from the degradation of the product itself.

Research in this domain focuses on two main areas: minimizing by-product formation and developing efficient purification technologies. Minimizing by-products is directly linked to the optimization of reaction conditions (Section 7.2) and the development of more selective catalysts (Section 7.3). By ensuring high conversion and selectivity, the downstream purification burden is significantly reduced.

For the removal of persistent impurities, research investigates and optimizes various separation technologies. Reactive extraction, where an impurity is removed by a chemical reaction, can be an effective strategy. Advanced distillation techniques, potentially within a process intensification framework like a dividing wall column, could be employed to separate the product from more volatile or less volatile impurities with lower energy consumption. segovia-hernandez.com Crystallization is another powerful purification method, particularly for removing structurally similar impurities. Research here would focus on solvent screening and temperature profiling to maximize the yield and purity of the crystallized this compound. For high-purity applications, chromatographic methods, while often expensive, may be explored at an industrial scale.

Future Research Directions and Emerging Trends

Novel Synthetic Applications beyond Established Paradigms

Future research is anticipated to leverage N-butylcarbamoyl chloride in the synthesis of complex molecular architectures, moving beyond its conventional use. A significant area of exploration is the creation of peptidomimetics, which are molecules that mimic the structure and function of peptides. For instance, research into the synthesis of hydantoin-based universal peptidomimetics has shown the potential of related isocyanates in domino condensation/cyclization processes to create these complex scaffolds. acs.org This points to a future where this compound could be a key reagent in constructing non-natural peptide analogues with enhanced stability and biological activity.

Another emerging trend is the development of more sustainable and safer synthetic routes for producing valuable chemical entities. The synthesis of carbamoyl (B1232498) nicotinamides, for example, has traditionally involved hazardous reagents like phosgene (B1210022) to generate the necessary isocyanate intermediate. asianpubs.orgresearchgate.net Future work will likely focus on using this compound as a safer, direct carbamoylating agent in one-pot syntheses, minimizing the use of toxic materials and simplifying reaction procedures. researchgate.net These approaches align with the principles of green chemistry, aiming for higher efficiency and reduced environmental impact. asianpubs.org

Integration with Advanced Catalytic Systems

The efficiency and selectivity of reactions involving this compound are set to be enhanced through integration with advanced catalytic systems. Research is moving towards the use of heterogeneous and recyclable catalysts to facilitate carbamoylation reactions. For example, palladium catalysts immobilized on supported ionic liquid phases (SILP) have been shown to be highly effective and reusable in aminocarbonylation reactions, a process closely related to carbamoylation. researchgate.net Similarly, the use of silica-supported catalysts, such as silica (B1680970) propyl(N-methyl) imidazolium (B1220033) chloride, has demonstrated high efficiency in N-Boc protection of amines, a related transformation, under mild, solvent-free conditions. researchgate.net

Future investigations will likely explore the application of these advanced catalytic systems to reactions with this compound. N-heterocyclic carbene (NHC) complexes with metals like copper have also emerged as powerful catalysts for a variety of organic transformations. beilstein-journals.org The development of multifunctional catalytic systems, which might combine a metal-NHC complex on a solid support like silica or N-doped carbon, could enable tandem reactions where this compound is used in one step of a multi-step synthesis in a single pot. beilstein-journals.orgmdpi.com

| Catalytic System | Potential Advantage for this compound Reactions | Reference Example Concept |

|---|---|---|

| Palladium on Supported Ionic Liquid Phase (SILP) | High activity, selectivity, and catalyst recyclability. | Efficient aminocarbonylation of iodoarenes. researchgate.net |

| Silica-Supported Imidazolium Salts | Reusable, solvent-free conditions, mild temperatures. | N-Boc protection of amines. researchgate.net |

| N-Heterocyclic Carbene (NHC)-Copper Complexes | High efficiency in coupling reactions, potential for tandem catalysis. | Hydrosilylation of carbonyls and cycloaddition reactions. beilstein-journals.org |

| Multifunctional Supported Catalysts (e.g., on N-doped carbon) | Combines multiple catalytic steps in one-pot processes. | Tandem A3 coupling and hydrogenation. beilstein-journals.orgmdpi.com |

Bio-inspired Synthetic Approaches Utilizing Carbamoyl Chemistry

Bio-inspired synthesis, which mimics nature's strategies to build complex molecules, represents a promising future direction for carbamoyl chemistry. The carbamoyl group is a key structural motif in many biologically active molecules. Research in this area will likely focus on using this compound to construct molecules that mimic natural products or biological structures to achieve specific functions. A prime example is the design of peptidomimetic inhibitors for therapeutic targets, such as the SARS-CoV-2 3CLpro enzyme. nih.gov In these applications, the N-butylcarbamoyl moiety can be incorporated to create urea (B33335) or carbamate (B1207046) linkages that are more resistant to enzymatic degradation than natural peptide bonds, leading to drugs with improved pharmacokinetic properties.

The synthesis of complex natural products often involves convergent strategies where large fragments are synthesized separately and then joined. caltech.edu Future bio-inspired approaches may use this compound in novel coupling reactions to link complex molecular fragments, mimicking the modular assembly seen in biological systems. This could lead to more efficient total syntheses of natural products and their analogues for biological evaluation.

Development of High-Throughput Screening Methodologies for this compound Reactivity

To accelerate the discovery of new applications for this compound, the development of high-throughput screening (HTS) methodologies is crucial. nih.gov HTS allows for the rapid testing of a substance against a large number of variables, such as different reactants, catalysts, and conditions. scienceintheclassroom.org Future research will likely adapt HTS techniques to explore the reactivity of this compound on a massive scale.

Nanomole-scale automated platforms can perform thousands of experiments in a short period, using minimal amounts of material. scienceintheclassroom.org This would enable the rapid screening of this compound against large libraries of nucleophiles (amines, alcohols, thiols) under a wide array of catalytic conditions to identify novel reactions and optimal conditions. scienceintheclassroom.org Furthermore, high-content screening, which combines HTS with automated imaging, could be used to assess the effects of the resulting products on cells, for example, to identify new compounds with interesting biological activities or potential cytotoxicity. plos.org

| HTS Methodology | Application to this compound | Potential Outcome |

|---|---|---|

| Nanomole-Scale Reaction Screening | Screening reactivity with diverse nucleophiles and catalysts. scienceintheclassroom.org | Rapid identification of new carbamoylation reactions and optimal conditions. |

| High-Throughput Catalysis Screening | Identifying the most effective catalysts for specific transformations. mpg.de | Discovery of novel, highly efficient catalytic systems. |

| High-Content Cellular Screening | Assessing the biological effects of the synthesized carbamoyl compounds. plos.org | Discovery of new bioactive molecules and leads for drug discovery. |

Multidisciplinary Research at the Interface of Organic Chemistry and Materials Science

The intersection of organic chemistry and materials science offers fertile ground for novel applications of this compound. Future research will likely focus on using this compound to functionalize the surfaces of various materials, thereby imparting new properties. For example, grafting N-butylcarbamoyl groups onto the surface of silica, polymers, or carbon-based materials like graphene can alter their surface energy, hydrophobicity, and interaction with other molecules. mdpi.com

This surface modification can be used to create new stationary phases for chromatography, advanced sensors, or novel drug delivery vehicles. Furthermore, the carbamoyl moiety can serve as a versatile chemical handle for the covalent attachment of other functional molecules, including catalysts or biomolecules. The development of advanced catalytic supports, such as palladium nanoparticles on N-doped graphene or silica, highlights the trend of using tailored materials to enhance chemical reactions. researchgate.netmdpi.com this compound could play a role in creating the linkage between the support material and the catalytically active species, leading to more robust and efficient heterogeneous catalysts.

Q & A

Q. How to optimize the synthesis of N-butylcarbamoyl chloride in laboratory settings?

Methodological Answer:

- Step 1 : Design a fractional factorial experiment to test variables (e.g., temperature, molar ratios, catalysts) impacting yield. Use statistical tools like ANOVA to identify significant factors .

- Step 2 : Compare solvent systems (e.g., dichloromethane vs. THF) for reaction efficiency. Monitor reaction progress via TLC or GC-MS.

- Step 3 : Validate purity via NMR and IR spectroscopy, ensuring absence of byproducts like unreacted butylamine or phosgene derivatives.

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Structural Confirmation : Use / NMR to identify characteristic peaks (e.g., carbamate carbonyl at ~155 ppm in ) and FT-IR for C=O stretching (~1700 cm).

- Purity Assessment : Employ HPLC with UV detection (λ = 210 nm) and compare retention times against standards.

- Quantitative Analysis : Titration with anhydrous ethanol to measure active chloride content .

Critical Consideration : Calibrate instruments using certified reference materials to minimize systematic errors .

Q. What safety protocols should be implemented when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods with face velocity ≥ 0.5 m/s to prevent inhalation exposure .

- PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles.

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols.

- First Aid : Immediate washing with water for skin contact; artificial respiration if inhaled .

Advanced Research Questions

Q. How to resolve contradictions in reported reaction mechanisms involving this compound in different solvents?

Methodological Answer:

- Step 1 : Conduct a systematic review using PRISMA guidelines to identify all mechanistic studies, assessing their methodological rigor (e.g., allocation concealment, blinding in kinetic experiments) .

- Step 2 : Replicate conflicting experiments under standardized conditions. Use stopped-flow spectroscopy to compare intermediate formation rates in polar vs. nonpolar solvents.

- Step 3 : Apply quantum mechanical calculations (DFT) to model solvent effects on transition states.

Q. Example Analysis :

| Study | Solvent | Reported Mechanism | Bias Risk (Schulz Criteria) |

|---|---|---|---|

| Smith et al. (2020) | CHCl | SN2 | High (unclear blinding) |

| Lee et al. (2022) | DMF | Carbocation | Low (double-blinded) |

Q. What computational methods are effective in predicting the reactivity of this compound with nucleophiles?

Methodological Answer:

- DFT Modeling : Optimize geometries at the B3LYP/6-31G* level to calculate activation energies for nucleophilic attack pathways.

- MD Simulations : Simulate solvation effects in water and acetonitrile to predict kinetic parameters.

- Validation : Compare computed values with experimental kinetic data using Arrhenius plots.

Q. How to design a study to assess the stability of this compound under varying storage conditions?

Methodological Answer:

- Experimental Design : Use a 2 factorial design testing temperature (-20°C, 25°C), humidity (0%, 60% RH), and light exposure.

- Stability Metrics : Monitor degradation via HPLC every 7 days for 1 month. Calculate half-life () using first-order kinetics.

- Statistical Analysis : Apply Cox proportional hazards regression to identify significant degradation factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.